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Compound of Interest

Compound Name: Benzooxazol-4-ol

Cat. No.: B1282544 Get Quote

Spectroscopic Data of Benzooxazol-4-ol: A
Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzooxazol-4-ol
and its Spectroscopic Fingerprint
Benzooxazol-4-ol, a key heterocyclic compound, is a valuable scaffold in medicinal chemistry

and materials science. Its structural elucidation is paramount for the synthesis of novel

derivatives and for structure-activity relationship (SAR) studies in drug discovery. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) provide a definitive "fingerprint" of the molecule, confirming its identity

and purity. This guide offers a comprehensive overview of the expected spectroscopic data for

Benzooxazol-4-ol, providing a foundational understanding for researchers in the field.

While direct experimental spectra for Benzooxazol-4-ol are not readily available in the

surveyed literature, this guide will present predicted data based on established principles of

spectroscopy and analysis of closely related benzoxazole derivatives. This approach provides

a robust framework for the interpretation of experimentally acquired data.
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A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

The numbering convention for the benzoxazole ring system is illustrated below.

Caption: Structure and atom numbering of Benzooxazol-4-ol.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining

the number of different types of protons and their connectivity within a molecule.

Experimental Protocol
High-quality ¹H NMR spectra are typically acquired using a 300, 400, or 500 MHz spectrometer.

A standard protocol involves:

Sample Preparation: Dissolve 5-10 mg of the purified Benzooxazol-4-ol in approximately

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5

seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Benzooxazol-4-ol in DMSO-d₆ is summarized below. The

chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the

electron-donating hydroxyl group.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2 ~8.4 Singlet - 1H

H-5 ~6.9 Doublet J = ~8.0 1H

H-6 ~7.2 Triplet J = ~8.0 1H

H-7 ~7.0 Doublet J = ~8.0 1H

4-OH ~9.5-10.5 Broad Singlet - 1H

Interpretation of the ¹H NMR Spectrum
Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the

aromatic region (δ 7.0-8.5 ppm). The hydroxyl group at position 4 will cause a slight upfield

shift for the ortho (H-5) and para (H-7) protons compared to the unsubstituted benzoxazole.

The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted

benzene ring.

Oxazole Proton (H-2): The proton at the C-2 position of the oxazole ring is typically found

downfield due to the adjacent electronegative oxygen and nitrogen atoms.

Hydroxyl Proton (4-OH): The phenolic proton is expected to be a broad singlet at a downfield

chemical shift, and its position can be concentration and temperature dependent. This peak

will exchange with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol
¹³C NMR spectra are typically acquired on the same spectrometers as ¹H NMR, operating at

frequencies of 75, 100, or 125 MHz.
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Sample Preparation: A more concentrated sample (20-50 mg) is generally required

compared to ¹H NMR.

Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to

a series of singlets for each unique carbon.

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and

phasing.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for Benzooxazol-4-ol are presented below.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~152

C-3a ~140

C-4 ~148

C-5 ~110

C-6 ~125

C-7 ~112

C-7a ~145

Interpretation of the ¹³C NMR Spectrum
C-2: This carbon, situated between two heteroatoms, is significantly deshielded and appears

at a very downfield chemical shift.

C-4: The carbon bearing the hydroxyl group (C-4) is also deshielded and will be found at a

downfield position.

Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are part of the fused ring

system and resonate at downfield chemical shifts.
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Aromatic Carbons (C-5, C-6, C-7): These carbons appear in the typical aromatic region. The

specific shifts are influenced by the electronic effects of the hydroxyl group and the fused

oxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrations of chemical bonds.

Experimental Protocol
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a

suitable solvent.

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data
Vibrational Mode Predicted Absorption (cm⁻¹) Intensity

O-H stretch (phenolic) 3400-3200 Broad, Strong

C-H stretch (aromatic) 3100-3000 Medium

C=N stretch (oxazole) ~1650 Medium

C=C stretch (aromatic) 1600-1450 Medium to Strong

C-O stretch (aryl ether) ~1250 Strong

C-O stretch (phenolic) ~1200 Strong

Interpretation of the IR Spectrum
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear

indication of the phenolic hydroxyl group.
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C=N and C=C Stretches: The absorptions in the 1650-1450 cm⁻¹ region are characteristic of

the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring.

C-O Stretches: Strong bands around 1250 cm⁻¹ and 1200 cm⁻¹ are expected for the aryl-O

and phenolic C-O stretching vibrations, respectively.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas or liquid chromatography.

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
The molecular formula of Benzooxazol-4-ol is C₇H₅NO₂.

Molecular Ion (M⁺): The expected molecular ion peak in an EI mass spectrum would be at

m/z = 135.

Key Fragmentation Pathways: A plausible fragmentation pattern would involve the initial loss

of CO, a common fragmentation for phenolic compounds, followed by the loss of HCN from

the oxazole ring.
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[C₇H₅NO₂]⁺˙
m/z = 135

[C₆H₅NO]⁺˙
m/z = 107

- CO

[C₆H₄O₂]⁺˙
m/z = 108

- HCN

[C₅H₄O]⁺˙
m/z = 80

- HCN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway of Benzooxazol-4-ol.

Conclusion: A Predictive Framework for
Spectroscopic Analysis
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic

data for Benzooxazol-4-ol. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data, derived from established principles and analysis of analogous structures, serve as a

valuable reference for researchers. When experimental data is acquired, it can be compared

against these predictions to confirm the structure of synthesized Benzooxazol-4-ol and to

identify any potential impurities or byproducts. This comprehensive spectroscopic analysis is an

indispensable component of the rigorous characterization required in modern chemical

research and drug development.

To cite this document: BenchChem. [Spectroscopic data of Benzooxazol-4-ol (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282544#spectroscopic-data-of-benzooxazol-4-ol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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